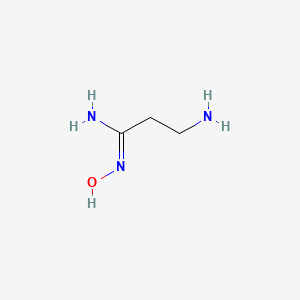

3-amino-N'-hydroxypropanimidamide

Description

Nitrile Precursor Synthesis and Functionalization

Strategies for Introducing the 3-Amino Moiety

The most prevalent method for the synthesis of 3-aminopropanenitrile is the Michael addition of ammonia (B1221849) to acrylonitrile (B1666552). orgsyn.orgwikipedia.org This reaction is typically carried out using aqueous or anhydrous ammonia. orgsyn.org The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, significantly influence the yield of the desired primary amine and the formation of byproducts, primarily bis(2-cyanoethyl)amine and tris(2-cyanoethyl)amine. orgsyn.orggoogle.com

One documented procedure involves reacting acrylonitrile with concentrated aqueous ammonia in a sealed vessel. The mixture is allowed to react overnight, and subsequent distillation yields 3-aminopropionitrile. orgsyn.org Another approach utilizes a high-pressure reactor where liquid ammonia and acrylonitrile are heated under pressure, resulting in a 45% yield of 3-aminopropionitrile after distillation. chemicalbook.com The use of heterogeneous catalysts, such as various metal oxides (e.g., Al₂O₃, SiO₂) and zeolites, has also been explored to improve the efficiency and selectivity of the reaction between amines and α,β-unsaturated nitriles like acrylonitrile. google.com These catalysts can facilitate the reaction under milder conditions and potentially reduce the formation of undesirable byproducts. google.com

A key challenge in this synthesis is controlling the extent of alkylation of ammonia, as the initially formed 3-aminopropanenitrile can further react with acrylonitrile to form secondary and tertiary amines. orgsyn.orggoogle.com Optimizing the molar ratio of ammonia to acrylonitrile is crucial to maximize the yield of the primary amine. google.com

Table 1: Synthesis of 3-Aminopropanenitrile via Michael Addition of Ammonia to Acrylonitrile

| Ammonia Source | Temperature (°C) | Pressure | Catalyst | Yield of 3-Aminopropanenitrile (%) | Reference |

| Concentrated Aqueous Ammonia | Room Temperature, then ~65 | < 2 atm | None | Not specified, but primary amine is major product with controlled stoichiometry | orgsyn.org |

| Liquid Ammonia | 100 | ~9 kg/cm ² | None | 45 | chemicalbook.com |

| Ammonia | 80 - 160 | 150 - 250 bar | Heterogeneous (e.g., Al₂O₃/SiO₂) | High selectivity reported | google.com |

Exploration of Alternative Synthetic Pathways to Propanenitriles

Beyond the direct addition of ammonia to acrylonitrile, alternative routes to obtain 3-aminopropanenitriles have been investigated. One such method involves the ring-opening of 2-oxazolidinones with a cyanide source. This approach can provide access to N-substituted 3-aminopropionitriles.

Another alternative strategy involves the reaction of bis(2-cyanoethyl) ether with ammonia in the presence of a heterogeneous catalyst at elevated temperatures. google.com This process cleaves the ether linkage to produce a mixture of 3-aminopropionitrile and ethylene (B1197577) cyanohydrin. google.com This method can be advantageous as it utilizes a byproduct from other industrial processes.

Furthermore, the synthesis of α-aminonitriles, which are structural isomers of β-aminonitriles, can be achieved through various methods, including the Strecker reaction involving the reaction of an aldehyde or ketone with an amine and a cyanide source. mdpi.comorganic-chemistry.org While not directly producing the 3-amino isomer, these methods highlight the diversity of synthetic approaches to aminonitriles.

Amidoxime Formation via Hydroxylamine Condensation

The conversion of the nitrile group in 3-aminopropanenitrile to an amidoxime moiety is a critical step in the synthesis of this compound. This transformation is typically achieved through a condensation reaction with hydroxylamine.

Optimizing Reaction Conditions for Selective Amidoxime Formation

The reaction of nitriles with hydroxylamine is a well-established method for the synthesis of amidoximes. nih.gov Typically, hydroxylamine is used in the form of its hydrochloride salt, which requires the presence of a base to liberate the free hydroxylamine for the reaction to proceed. nih.gov Common bases employed include sodium carbonate, triethylamine, and sodium hydroxide (B78521). nih.gov

The reaction is often carried out in a protic solvent such as ethanol (B145695) or methanol (B129727), and heating is frequently required to drive the reaction to completion. nih.gov The reaction time can vary significantly depending on the specific nitrile substrate and the reaction conditions, ranging from a few hours to several days. nih.gov

A significant challenge in amidoxime synthesis is the potential for the formation of amide byproducts. researchgate.net This can occur through the hydrolysis of the nitrile or the intermediate imidate. The choice of base, solvent, and temperature can influence the ratio of amidoxime to amide. Studies have shown that careful control of these parameters is necessary to achieve high selectivity for the desired amidoxime product.

Table 2: General Conditions for Amidoxime Formation from Nitriles

| Hydroxylamine Source | Base | Solvent | Temperature | Typical Reaction Time | Reference |

| Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Methanol | Reflux | Several hours | nih.gov |

| Hydroxylamine Hydrochloride | Triethylamine | Methanol/DMF | 100°C | 6 hours | mdpi.com |

| Aqueous Hydroxylamine | None (if excess) | Water | Elevated | Not specified | google.com |

For the specific synthesis of this compound, the presence of the primary amino group in the starting material, 3-aminopropanenitrile, adds a layer of complexity. This amino group can potentially react with other reagents or influence the reactivity of the nitrile group. Therefore, optimization of the reaction conditions is crucial to selectively target the nitrile functionality and avoid unwanted side reactions involving the amino group.

Investigation of Regioselectivity and Stereoselectivity in Amidoxime Synthesis

The addition of hydroxylamine to a nitrile can, in principle, lead to different regio- and stereoisomers. In the context of this compound, regioselectivity refers to whether the hydroxylamine attacks the nitrile carbon to form the desired amidoxime or if other reactions occur. The presence of the amino group could potentially direct the reaction. However, in the case of nucleophilic addition to nitrilium closo-dodecaborates, the reaction with monoethanolamine was found to be highly regioselective, with the attack occurring exclusively at the amino group of the nucleophile. nih.gov This suggests that the hydroxylamine moiety is a more potent nucleophile than an alcohol, which is relevant for bifunctional nucleophiles.

Amidoximes can exist as E and Z stereoisomers due to restricted rotation around the C=N double bond. researchgate.net The relative stability of these isomers can be influenced by steric and electronic factors. The stereochemical outcome of the reaction is an important consideration, as different isomers may exhibit different biological activities or chemical properties. While the stereochemistry of amidoximes has been studied in general, specific investigations into the stereoisomers of this compound are not extensively documented in the readily available literature. acs.org

Derivatization of the Propanimidamide (B3024157) Backbone for Advanced Synthesis

The this compound molecule possesses multiple reactive sites, including the amino group, the amidoxime functionality, and the propanimidamide backbone itself. These sites offer opportunities for further derivatization to construct more complex molecules, particularly heterocyclic compounds with potential biological activity.

One of the most common applications of amidoximes in synthetic chemistry is their use as precursors for the synthesis of 1,2,4-oxadiazoles. organic-chemistry.orgnih.govnih.gov This is typically achieved by reacting the amidoxime with a carboxylic acid derivative (such as an acid chloride or anhydride) or an aldehyde, followed by a cyclodehydration reaction. nih.gov For instance, N-substituted amidoximes can be cyclized with 1,1'-carbonyldiimidazole (B1668759) to form 1,2,4-oxadiazol-5-ones. The development of one-pot protocols for the synthesis of 1,2,4-oxadiazoles from amidoximes and nitriles has also been reported, offering an efficient route to these heterocycles. organic-chemistry.org

The primary amino group in this compound can be readily N-alkylated or N-arylated to introduce various substituents. monash.edubohrium.com This modification can be used to modulate the physicochemical properties of the molecule, such as its lipophilicity and basicity, which can be important for its biological applications. For example, methods for the N-methylation of amino acids using reagents like sodium hydride and methyl iodide are well-established. monash.edu

Furthermore, the amidoxime moiety itself can participate in various cyclization reactions to form other heterocyclic systems besides 1,2,4-oxadiazoles. The specific reaction pathways and resulting products would depend on the nature of the co-reactant and the reaction conditions employed. The presence of both an amino group and an amidoxime group in this compound makes it a versatile building block for the synthesis of a wide range of novel heterocyclic compounds. rsc.org

Unveiling the Chemistry of this compound: Synthesis and Functionalization

A comprehensive examination of the synthetic pathways and post-synthesis modification strategies for the chemical compound this compound.

The study of amidoxime-containing compounds has garnered significant interest in various fields of chemistry due to their versatile reactivity and potential applications. Among these, this compound presents a unique structural motif, incorporating both a primary amine and an amidoxime functional group. This article delves into the scientific literature to provide a focused analysis of the synthetic methodologies employed for its preparation and explores the potential for subsequent chemical modifications of the amidoxime moiety.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H9N3O |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

3-amino-N'-hydroxypropanimidamide |

InChI |

InChI=1S/C3H9N3O/c4-2-1-3(5)6-7/h7H,1-2,4H2,(H2,5,6) |

InChI Key |

NEIKBNYERRGVTR-UHFFFAOYSA-N |

Isomeric SMILES |

C(CN)/C(=N/O)/N |

Canonical SMILES |

C(CN)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Route Elucidation

Post-Amidoximation Functionalization Strategies

The presence of both a primary amine and an amidoxime group in this compound offers multiple sites for subsequent chemical modifications. This section will focus exclusively on the functionalization of the amidoxime moiety. The reactivity of amidoximes allows for various transformations, primarily involving the hydroxyl and amino groups of the amidoxime functional group.

The functionalization of the amidoxime group in a molecule like this compound can lead to a diverse range of derivatives with potentially altered chemical and physical properties. Key strategies for this functionalization include acylation and alkylation.

Acylation: The amidoxime group is highly reactive towards acylating agents. rsc.org Reactions with agents such as p-nitrophenyl acetate, benzoyl fluoride, and ethyl chloroformate can occur, leading to the formation of O-acylated amidoximes. rsc.orgnih.gov The mechanism of acylation can be influenced by the reaction conditions, particularly the pH. In some cases, intramolecular catalysis by the amino group of the amidoxime can enhance the reaction rate. rsc.org The acylation of amidoximes can also be a key step in the synthesis of other heterocyclic compounds, such as 1,2,4-oxadiazoles. nih.govresearchgate.net

Alkylation: The nucleophilic nature of the amidoxime group also allows for alkylation reactions. While specific examples for this compound are not documented, general principles of amine and amide alkylation suggest that the nitrogen and oxygen atoms of the amidoxime could be targeted by electrophilic alkylating agents. researchgate.netnih.govnih.gov The selectivity of alkylation (N-alkylation vs. O-alkylation) would likely depend on the specific reagents and reaction conditions employed.

It is crucial to consider the presence of the primary amino group in this compound, as it represents a competing nucleophilic site for both acylation and alkylation reactions. researchgate.net Achieving selective functionalization of the amidoxime group would therefore require careful selection of reagents and reaction conditions, potentially involving the use of protecting groups for the primary amine to ensure the desired chemical transformation occurs at the intended site.

The table below summarizes the potential functionalization strategies for the amidoxime group, based on the general reactivity of this functional class.

| Functionalization Strategy | Reagent Class | Potential Product |

| Acylation | Acid chlorides, Anhydrides, Activated esters | O-Acyl amidoximes, N-Acyl amidoximes |

| Alkylation | Alkyl halides, Sulfates | O-Alkyl amidoximes, N-Alkyl amidoximes |

Further research is required to explore these functionalization pathways specifically for this compound and to determine the precise conditions necessary to achieve selective and efficient transformations.

Reaction Chemistry and Mechanistic Investigations

Hydrolysis and Degradation Pathways of the Amidoxime (B1450833) Moiety

The stability of the amidoxime functional group in aqueous environments is a critical consideration. Like other acid derivatives, amidoximes are susceptible to hydrolysis, which can proceed under both acidic and basic conditions, leading to the cleavage of the C-N bonds and the formation of different degradation products.

The hydrolysis of an amide to a carboxylic acid and an amine is a thermodynamically favorable process, but it is typically slow under neutral conditions due to a high activation energy barrier. The stability of the amide bond arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group. A similar resonance stabilization is expected in the amidoxime functional group.

Kinetic studies on the hydrolysis of various amides have shown that the reaction rate is highly dependent on pH and temperature. The table below summarizes general kinetic parameters for amide hydrolysis, which can serve as an estimate for the behavior of the amidoxime group in 3-amino-N'-hydroxypropanimidamide.

| Reaction Condition | General Rate Constant (k) | Activation Energy (Ea) |

| Neutral (pH 7) | Very Slow | High |

| Acid-Catalyzed | Increases with [H+] | Lowered by protonation |

| Base-Catalyzed | Increases with [OH-] | Lowered by nucleophilic attack |

This table presents generalized data for amide hydrolysis as a proxy for amidoxime hydrolysis in the absence of specific data for this compound.

The mechanism of hydrolysis for the amidoxime moiety in this compound is significantly influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis:

R-C(=NOH)NH₂ + 2H₂O + H⁺ → R-COOH + NH₂OH + NH₄⁺

The presence of the primary amino group in this compound can potentially lead to intramolecular catalysis, where the protonated amino group acts as a proton source for the amidoxime moiety, although this has not been experimentally verified.

Base-Catalyzed Hydrolysis:

In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the amidoxime group. youtube.com This forms a tetrahedral intermediate which then collapses. The departure of the leaving group, which would be a deprotonated hydroxylamine (B1172632) or amine, is facilitated by the basic conditions. The final products are a carboxylate salt, hydroxylamine, and ammonia (B1221849). youtube.com

R-C(=NOH)NH₂ + 2OH⁻ → R-COO⁻ + NH₂OH + NH₃

The reaction is generally considered irreversible under basic conditions due to the formation of the resonance-stabilized carboxylate anion. youtube.com

Nucleophilic and Electrophilic Reactions at the Amidoxime and Amino Centers

The amidoxime and amino functionalities in this compound provide multiple sites for nucleophilic and electrophilic attack, enabling a wide range of chemical transformations.

Amidoximes are valuable precursors for the synthesis of various five- and six-membered heterocyclic compounds. clockss.orgresearchgate.nettandfonline.com They can react with a variety of electrophiles to form cyclic structures. For instance, the reaction of amidoximes with anhydrides or acyl chlorides can lead to the formation of 1,2,4-oxadiazoles. researchgate.nettandfonline.com The general mechanism involves an initial O-acylation of the amidoxime followed by an intramolecular cyclization and dehydration.

The amino group in this compound can also participate in cycloaddition reactions. For example, it can react with α,β-unsaturated ketones in a Michael addition, followed by an intramolecular cyclization to form heterocyclic systems.

| Reactant | Resulting Heterocycle | Reference |

| Anhydrides/Acyl Chlorides | 1,2,4-Oxadiazoles | researchgate.nettandfonline.com |

| β-Ketoesters | Pyrimidines | clockss.org |

| Isocyanates | 1,2,4-Oxadiazol-5-ones | rsc.org |

This table summarizes common cycloaddition reactions of the amidoxime functional group.

Acylation: Both the amino and the amidoxime groups of this compound are susceptible to acylation. Acylation of the primary amino group with acyl chlorides or anhydrides would yield the corresponding N-acylated derivative. The amidoxime moiety can also be acylated, typically at the oxime oxygen, to form O-acyl amidoximes. researchgate.net These O-acylated derivatives are often intermediates in the synthesis of heterocycles like 1,2,4-oxadiazoles. researchgate.net Selective acylation of either the amino or the amidoxime group would depend on the reaction conditions and the nature of the acylating agent.

Alkylation: The primary amino group can be readily alkylated using alkyl halides or other alkylating agents. The amidoxime group can also undergo alkylation, primarily at the oxime oxygen, to produce O-alkyl amidoximes. These derivatives are important in medicinal chemistry as they can act as prodrugs. nih.gov

Arylation: The N-arylation of amines and related nitrogen-containing functional groups is a well-established transformation, often catalyzed by copper or palladium complexes. nih.govresearchgate.netnih.govmit.edu The primary amino group of this compound could undergo N-arylation with aryl halides or arylboronic acids under appropriate catalytic conditions. The arylation of the amidoxime nitrogen is less common but conceivable.

Reductive and Oxidative Transformations of the Amidoxime Functional Group

The amidoxime functional group can undergo both reduction and oxidation, leading to chemically distinct products.

Reduction: The reduction of the amidoxime group is a significant transformation as it leads to the formation of the corresponding amidine. nih.govresearchgate.net This reaction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Pd/C) or chemical reductants like zinc in acetic acid. acs.orgacs.org The resulting 3-aminopropanamidine would be a much stronger base than the parent amidoxime. This conversion is also relevant in a biological context, as amidoximes can serve as prodrugs that are metabolically reduced to active amidines. nih.gov

| Reducing Agent | Product | Reference |

| Catalytic Hydrogenation (Pd/C) | Amidine | acs.orgacs.org |

| Zinc in Acetic Acid | Amidine | acs.org |

| Sodium Amalgam | Benzaldoxime and Ammonia | acs.org |

| SnCl₂·H₂O | Amidine | acs.org |

This table presents common reducing agents for the conversion of amidoximes to amidines.

Oxidation: The oxidation of amidoximes can lead to a variety of products depending on the oxidant used. nih.govacs.org Strong oxidizing agents can cleave the C=N bond. A particularly interesting aspect of amidoxime oxidation is its ability to release nitric oxide (NO) under certain conditions, a property that has been explored in the design of NO-donating drugs. nih.govnih.gov This process can be mediated by enzymes like cytochrome P450. nih.govnih.gov The oxidation of this compound could potentially lead to the formation of 3-aminopropionamide and/or the corresponding nitrile, along with the release of nitric oxide. nih.gov

Intramolecular Rearrangements and Cyclizations

The structure of this compound features a nucleophilic primary amino group and an electrophilic amidine carbon, separated by a three-carbon linker. This arrangement is conducive to intramolecular cyclization, potentially leading to the formation of a six-membered heterocyclic ring. The presence of the N'-hydroxy group on the amidine adds another layer of complexity and potential reactivity, suggesting that various reaction pathways could be accessible under different conditions.

One plausible transformation is an intramolecular condensation reaction between the terminal amino group and the amidine. This type of reaction is a common strategy for the synthesis of cyclic amidines. In the case of this compound, this would likely proceed via nucleophilic attack of the primary amine onto the amidine carbon, followed by the elimination of ammonia. This process would result in the formation of a tetrahydropyrimidine (B8763341) N-oxide derivative. The reaction could be catalyzed by either acid or base, which would serve to activate the amidine or deprotonate the amino group, respectively.

The N'-hydroxy group could also participate directly in the cyclization. For instance, under oxidative conditions, it is conceivable that the N'-hydroxyimidamide could rearrange or be oxidized to a species that is more susceptible to intramolecular attack by the amino group. While research on the intramolecular reactions of N-hydroxy-N-(2-oxoalkyl)amides has shown cyclization to form five- and six-membered rings, the direct analogy to this compound is speculative without experimental validation.

Given the lack of specific data, the following table represents a hypothetical summary of potential cyclization products and the conditions that might favor their formation, based on analogous reactions reported for similar functional groups.

Table 1: Hypothetical Intramolecular Cyclization Products of this compound

| Potential Product Name | Proposed Reaction Type | Possible Catalyst/Conditions |

| 2-Imino-1-hydroxy-hexahydropyrimidine | Intramolecular Cyclization | Acid or Base Catalysis |

| 2-Amino-3,4,5,6-tetrahydropyrimidine-1-oxide | Intramolecular Condensation | Heat, Dehydrating Agent |

| Fused Bicyclic Systems | Tandem Cyclization/Rearrangement | Oxidative or Reductive Conditions |

It is important to emphasize that the reactions and products listed above are theoretical. Detailed mechanistic investigations, including kinetic studies, isolation and characterization of intermediates, and computational modeling, would be necessary to elucidate the actual intramolecular reactivity of this compound. The synthesis and subsequent reactivity studies of this specific molecule would be a valuable contribution to the field of heterocyclic chemistry.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for 3-amino-N'-hydroxypropanimidamide

The design and application of this compound as a ligand in coordination chemistry are guided by the specific arrangement of its functional groups, which dictates its interaction with metal centers.

The structure of this compound, CH₂(NH₂)CH₂C(NH₂)=NOH, contains several potential donor atoms that can coordinate to a metal ion. These include:

The nitrogen atom of the primary amino group (-NH₂).

The nitrogen atom of the imine group (=N-).

The oxygen atom of the hydroxylamino group (-NOH).

The nitrogen atom of the second amino group in the imidamide function.

The amidoxime (B1450833) group, -C(NH₂)=NOH, is a particularly effective chelating agent. researchgate.net It can coordinate to a metal ion in a bidentate fashion through the nitrogen of the imine and the oxygen of the deprotonated hydroxylamino group (-NO⁻), forming a stable five-membered chelate ring. researchgate.net The primary amino group at the 3-position provides an additional coordination site, allowing the ligand to potentially bridge metal centers or form more complex structures. The presence of a lone pair of electrons on the nitrogen atom of the azomethine group (>C=N) makes it an effective donor site. mdpi.com

The multifunctionality of this compound allows for several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through a single donor atom, most likely the nitrogen of the primary amino group or the nitrogen of the imine. This mode of coordination is less common, as the chelation effect generally favors polydentate coordination.

Bidentate Coordination: This is a common coordination mode for amidoxime-containing ligands. researchgate.net Chelation can occur through the {N,O} donor set of the deprotonated amidoxime group, forming a stable five-membered ring with the metal ion. Alternatively, bidentate coordination could involve the primary amino nitrogen and the imine nitrogen, though this would form a less stable six-membered ring.

Tridentate and Polydentate (Bridging) Coordination: The presence of the terminal amino group allows for the possibility of tridentate coordination, where the ligand binds to a single metal center through the primary amino nitrogen, the imine nitrogen, and the hydroxylamino oxygen. More commonly, the ligand can act as a bridging ligand, connecting two or more metal centers. For instance, it could chelate to one metal ion via the amidoxime group and coordinate to a second metal ion through its primary amino group. This bridging capability is fundamental to the formation of coordination polymers and MOFs.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis.

Transition metal complexes of ligands containing amino and amidoxime functionalities have been a subject of study. mdpi.com The coordination of this compound to transition metal ions can lead to the formation of stable complexes with well-defined geometries. The synthesis of such complexes is generally achieved by reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a solvent such as methanol (B129727) or ethanol (B145695).

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Postulated Geometry | Characteristic IR Bands (cm⁻¹) |

| Zn(II) | 1:2 | Tetrahedral or Octahedral | ν(C=N) shift, ν(N-O) shift, ν(M-N), ν(M-O) |

| Cu(II) | 1:2 | Square Planar or Distorted Octahedral | ν(C=N) shift, ν(N-O) shift, ν(M-N), ν(M-O) |

| Ni(II) | 1:2 | Square Planar or Octahedral | ν(C=N) shift, ν(N-O) shift, ν(M-N), ν(M-O) |

| Co(II) | 1:2 | Tetrahedral or Octahedral | ν(C=N) shift, ν(N-O) shift, ν(M-N), ν(M-O) |

In these complexes, the ligand typically acts as a bidentate chelating agent through the amidoxime group. The primary amino group may or may not be coordinated, depending on the metal ion and reaction conditions. Spectroscopic studies, such as IR spectroscopy, can confirm the coordination of the ligand by observing shifts in the characteristic vibrational frequencies of the C=N and N-O bonds.

The coordination chemistry of this compound with main group metal ions is a less explored area compared to transition metals. However, the hard nature of the oxygen and nitrogen donor atoms suggests that stable complexes can be formed with main group metals such as Al(III), Ga(III), and In(III). chemicalbook.com The synthesis would likely follow similar routes to those used for transition metal complexes. The resulting complexes may exhibit different coordination geometries and properties, offering avenues for new materials with specific applications.

The bifunctional nature of this compound makes it an excellent candidate for the construction of coordination polymers and MOFs. The ability of the ligand to bridge metal centers through its two distinct functional groups (the chelating amidoxime and the terminal amino group) can lead to the formation of one-, two-, or three-dimensional extended networks. nih.govresearchgate.net The incorporation of the amino group into the framework can also serve to enhance properties such as gas sorption selectivity, particularly for CO₂. researchgate.net The synthesis of these materials is often achieved through solvothermal methods, where the metal salt and the ligand are heated in a high-boiling point solvent. The resulting crystalline materials can be characterized by powder and single-crystal X-ray diffraction to determine their framework topology.

No Scientific Literature Found for "this compound"

Extensive searches of chemical databases and scientific literature have revealed no published research specifically on the chemical compound "this compound." Consequently, an article detailing its coordination chemistry, electronic and magnetic properties, ligand field theory applications, and spin state analysis, as requested, cannot be generated.

The investigation included targeted searches for the compound's synthesis, chemical identifiers such as a CAS number, and any studies related to its potential use as a ligand in coordination chemistry. These searches did not yield any results for the specified molecule.

While information is available for structurally related compounds, such as "3-amino-N-hydroxypropanamide" (β-alanine hydroxamate) and various other hydroxamic acids and amidine derivatives, this information is not applicable to the exact compound . The user's request for an article focusing solely on "this compound" cannot be fulfilled due to the apparent lack of scientific data on this specific substance.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule like 3-amino-N'-hydroxypropanimidamide, a suite of NMR experiments would be essential for unambiguous structural assignment and for probing its conformational dynamics.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are critical for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of the propanimidamide (B3024157) backbone.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons in the molecule's framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the molecule's three-dimensional conformation and the stereochemistry, particularly the configuration around the C=N bond. youtube.com

Despite the power of these techniques, specific datasets including chemical shifts and correlation peaks for this compound are not available in the surveyed literature.

Variable Temperature NMR Studies for Conformational Exchange

Variable Temperature (VT) NMR studies would be instrumental in understanding the dynamic behavior of this compound. These studies could provide insights into processes such as the rotation around single bonds or potential tautomeric equilibria. By recording NMR spectra at different temperatures, researchers can identify changes in peak shapes or chemical shifts that signify dynamic processes. However, no such studies have been reported for this compound.

Solid-State NMR for Crystalline Forms and Assemblies

Solid-State NMR (ssNMR) is the method of choice for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. youtube.com For this compound, ssNMR could differentiate between potential polymorphs (different crystalline forms) and provide precise information on bond lengths and intermolecular interactions within the crystal lattice. youtube.com This information is particularly valuable as X-ray diffraction data for this compound also appears to be unavailable. uq.edu.au Currently, no solid-state NMR data has been published for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. researchgate.net For C₃H₉N₃O, HRMS would confirm this formula by measuring the exact mass of the molecular ion. This fundamental data point, while expected for any newly synthesized compound, is not present in the available literature for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (such as the molecular ion) to generate a fragmentation spectrum. The resulting fragments provide a wealth of information about the molecule's structure. For this compound, MS/MS analysis would be expected to show characteristic losses, such as the loss of the amino group (NH₂), the hydroxyl group (OH), or cleavage of the carbon backbone. This fragmentation "fingerprint" is crucial for confirming the identity of the compound and for distinguishing it from isomers. A detailed analysis of these fragmentation pathways for this compound has not been documented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the nature of chemical bonds within a molecule. americanpharmaceuticalreview.com Both methods measure the vibrational energies of molecular bonds, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. americanpharmaceuticalreview.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser), detecting vibrations that cause a change in the polarizability of the molecule. americanpharmaceuticalreview.com Together, they provide a complementary and comprehensive vibrational profile of the compound.

For this compound, key functional groups include the primary amine (-NH₂), the N'-hydroxypropanimidamide group (-C(=NOH)NH₂), and the propylene (B89431) chain (-CH₂CH₂-). The expected vibrational modes for these groups would be analyzed to confirm the compound's structure.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| N-H (Amine/Amidine) | Stretching | 3500-3300 | Strong in IR, Moderate in Raman |

| O-H (Hydroxy) | Stretching (H-bonded) | 3300-2500 (broad) | Strong in IR |

| C-H (Alkyl) | Stretching | 3000-2850 | Strong in IR and Raman |

| C=N (Imidamide) | Stretching | 1690-1640 | Moderate to Strong in IR and Raman |

| N-H (Amine/Amidine) | Bending (Scissoring) | 1650-1580 | Moderate to Strong in IR |

| C-N | Stretching | 1250-1020 | Moderate in IR |

| N-O | Stretching | 950-850 | Moderate in IR |

This table is predictive and based on characteristic vibrational frequencies for similar functional groups.

A combined experimental and theoretical study on a related compound, 3-amino-5-hydroxypyrazole (3A5HP), demonstrated the utility of this approach. researchgate.netnih.gov In that study, Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra were recorded and compared against vibrational frequencies calculated using density functional theory (DFT) at the B3LYP level. researchgate.netnih.gov Such a comparison allows for precise assignment of observed spectral bands to specific vibrational modes. For this compound, a similar approach would be invaluable for a thorough characterization.

Normal mode analysis is a computational method used to predict the vibrational frequencies and motions of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed and diagonalized to yield the normal modes. researchgate.net This theoretical analysis is crucial for accurately assigning the bands observed in experimental IR and Raman spectra, especially for complex molecules where many vibrations can overlap.

Isotopic labeling is a powerful experimental technique used to confirm vibrational assignments. By selectively replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the mass of the system is altered in a specific location. chemscene.com This mass change will cause a predictable shift in the frequency of any vibrational mode involving the labeled atom. The magnitude of this isotopic shift helps to definitively assign the corresponding spectral band. For this compound, deuteration of the -NH₂ and -OH groups would be particularly informative for assigning N-H and O-H stretching and bending modes, which often appear in complex regions of the spectrum.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which is a function of the electron density distribution within the crystal.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information for a molecule. nih.gov By measuring the diffraction pattern from a single, high-quality crystal, it is possible to determine not only the molecular connectivity and conformation but also detailed geometric parameters such as bond lengths, bond angles, and torsion angles. Furthermore, SC-XRD reveals how molecules are arranged relative to one another in the crystal lattice (crystal packing), including intermolecular interactions like hydrogen bonding.

For this compound, which is chiral, SC-XRD would be essential for determining its absolute configuration. The analysis would also elucidate the intricate network of hydrogen bonds expected to form between the amine, hydroxyl, and amidine groups, which dictates the solid-state supramolecular architecture. While a crystal structure for this compound is not available, data for other N-hydroxyamidine-containing compounds show the importance of the N-hydroxyamidine oxygen in coordinating with other atoms, such as heme iron in biological systems. nih.gov

Illustrative Crystallographic Data for an Amidine Derivative:

The following table presents crystallographic data for a related amidine compound, 4-carbamimidoyl-N-hydroxybenzamide hydrochloride, to illustrate the type of information obtained from an SC-XRD experiment. nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₁₀ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.98 |

| b (Å) | 12.54 |

| c (Å) | 9.87 |

| β (°) | 109.5 |

| Volume (ų) | 931.4 |

| Z (molecules/unit cell) | 4 |

This data is for an illustrative compound (4-carbamimidoyl-N-hydroxybenzamide hydrochloride) and not this compound. nih.gov

Powder X-ray diffraction (PXRD) is used when suitable single crystals cannot be grown. The technique analyzes the diffraction from a microcrystalline powder, which contains a vast number of randomly oriented crystallites. The resulting diffractogram is a one-dimensional plot of intensity versus diffraction angle (2θ) that serves as a unique fingerprint for a specific crystalline phase.

PXRD is crucial for routine phase identification, quality control, and the study of polymorphism. Polymorphism is the ability of a compound to exist in multiple distinct crystalline forms, each with its own unique crystal structure and physicochemical properties. Different polymorphs can exhibit significant differences in solubility, stability, and bioavailability, making polymorphic screening essential in pharmaceutical development. For this compound, PXRD would be used to identify the crystalline phase produced during synthesis and to investigate whether different crystallization conditions lead to the formation of different polymorphs.

Derivatives and Analogues in Fundamental Research

Synthesis and Characterization of Substituted 3-amino-N'-hydroxypropanimidamide Analogues

The synthesis of analogues of this compound allows for a detailed investigation into its chemical space. These synthetic efforts are generally focused on two main areas: modifications to the core propane (B168953) chain and alterations of the amidoxime (B1450833) functionality.

Modifications to the propane backbone of this compound can be achieved through various synthetic strategies, often starting from appropriately substituted propanenitriles or propanamides. For instance, the introduction of alkyl or aryl groups at the C2 or C3 position of the propane chain can significantly influence the molecule's conformation and steric environment.

A general approach to synthesizing C3-substituted analogues involves the Michael addition of amines to α,β-unsaturated nitriles, followed by conversion of the nitrile group to an amidoxime. For C2-substituted analogues, alkylation of a malonic ester derivative can be a key step, followed by a series of transformations to introduce the amino and amidoxime functionalities. For example, a convenient approach to synthesizing ring-substituted phenylalanine amides has been described, which could be adapted for aryl-substituted propanimidamide (B3024157) analogues. nih.gov

The characterization of these analogues relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the position and nature of the substituents on the propane chain. Infrared (IR) spectroscopy helps in identifying the key functional groups, such as the N-H and C=N bonds. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Table 1: Representative Alkyl and Aryl Substituted this compound Analogues

| Compound ID | Substituent at C2 | Substituent at C3 | Starting Material (Hypothetical) |

|---|---|---|---|

| A-1 | H | Methyl | 3-Aminobutanenitrile |

| A-2 | H | Phenyl | 3-Amino-3-phenylpropanenitrile |

| A-3 | Methyl | H | 2-Methyl-3-aminopropanenitrile |

| A-4 | Phenyl | H | 2-Phenyl-3-aminopropanenitrile |

The amidoxime group is a critical feature of this compound, and its modification can lead to significant changes in electronic properties and reactivity. Alterations typically involve N-substitution of the amino group or O-substitution of the hydroxylamino group.

N-substituted amidoximes can be prepared through the reaction of a primary or secondary amine with an activated amide or via the dehydrative condensation of an amide with a hydroxylamine (B1172632) derivative. rsc.org A one-pot synthesis of N-substituted amidoximes from carboxylic acids or acid chlorides has also been reported, providing a versatile route to a variety of N-alkyl and N-aryl amidoximes. rsc.org

O-alkylation of amidoximes can be achieved using various alkylating agents under basic conditions. For instance, the use of Meerwein's reagent has been explored for the O-alkylation of amides to form imidates, which can be a precursor to O-alkyl amidoximes. researchgate.netorganic-chemistry.org A direct preparation of O-substituted hydroxylamines from alcohols has also been described, which can then be reacted with a nitrile to form the corresponding O-substituted amidoxime. organic-chemistry.org

The characterization of these N- and O-substituted analogues involves similar techniques as for the propane-chain modified analogues. NMR spectroscopy is particularly useful for confirming the site of substitution on the amidoxime moiety.

Table 2: Representative N- and O-Substituted this compound Analogues

| Compound ID | Substitution | Substituent | Synthetic Method (Hypothetical) |

|---|---|---|---|

| B-1 | N-substitution | Methyl | Reaction of 3-aminopropanenitrile (B50555) with N-methylhydroxylamine |

| B-2 | N-substitution | Phenyl | Reaction of 3-aminopropanamide (B1594134) with N-phenylhydroxylamine |

| B-3 | O-substitution | Ethyl | O-alkylation of this compound with ethyl iodide |

| B-4 | O-substitution | Benzyl (B1604629) | O-alkylation of this compound with benzyl bromide |

Systematic Investigations of Structure-Reactivity Relationships within Analogues

The synthesis of a library of analogues enables systematic studies of structure-reactivity relationships (SRRs). These studies aim to correlate specific structural features with changes in chemical reactivity, providing valuable insights into the underlying electronic and steric effects.

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgchemeurope.com By introducing aryl substituents on the amino group or as part of an N-aryl or O-aryl modification of the amidoxime, a Hammett-type analysis can be performed. This involves measuring the rate or equilibrium constants for a specific reaction across a series of analogues with different meta- or para-substituents on the aryl ring.

A plot of the logarithm of the relative rate or equilibrium constant (log(k/k₀) or log(K/K₀)) against the Hammett substituent constant (σ) yields a straight line, the slope of which is the reaction constant (ρ). utexas.edunih.gov The sign and magnitude of ρ provide information about the nature of the transition state and the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge.

Table 3: Hypothetical Hammett Data for the Hydrolysis of N-Aryl-3-amino-N'-hydroxypropanimidamide Analogues

| Substituent (X) | σ | log(kₓ/k₀) |

|---|---|---|

| p-OCH₃ | -0.27 | -0.35 |

| p-CH₃ | -0.17 | -0.22 |

| H | 0.00 | 0.00 |

| p-Cl | 0.23 | 0.30 |

Steric effects play a crucial role in determining the reactivity of molecules by influencing the accessibility of the reaction center. The Taft equation is often employed to disentangle steric effects from electronic effects, particularly in aliphatic systems. wikipedia.orgdalalinstitute.comnumberanalytics.com The equation relates the reaction rate to both a polar substituent constant (σ*) and a steric substituent constant (Es). orientjchem.orgscribd.com

By synthesizing a series of analogues with varying steric bulk at the propane chain or on the amidoxime functionality, the impact of steric hindrance on a given reaction can be quantified. For example, by introducing increasingly bulky alkyl groups at the C2 position, the steric sensitivity of a reaction can be determined.

A plot of the logarithm of the rate constant against the Taft steric parameter (Es) for a series of reactions where electronic effects are kept constant or are negligible can provide the steric reaction constant (δ). The magnitude and sign of δ reveal the extent to which the reaction is influenced by steric bulk.

Table 4: Hypothetical Taft Data for the Reaction of C2-Alkyl Substituted this compound Analogues

| Alkyl Group (R) | Eₛ | log(k_R/k_Me) |

|---|---|---|

| Methyl | 0.00 | 0.00 |

| Ethyl | -0.07 | -0.09 |

| Isopropyl | -0.47 | -0.61 |

Design and Synthesis of Multi-functional Propanimidamide Scaffolds (e.g., Dimeric or Polymeric Analogues)

The design and synthesis of multi-functional scaffolds based on this compound, such as dimeric or polymeric structures, open up possibilities for creating materials with novel properties and applications. These larger architectures can exhibit cooperative effects and find use in areas such as materials science and medicinal chemistry.

Dimeric analogues can be synthesized by linking two propanimidamide units through a suitable spacer. The linker can be attached at various points, such as the amino groups or the amidoxime functionalities, leading to a diverse range of structures. The choice of linker can influence the distance and relative orientation of the two propanimidamide moieties, which can be critical for their function.

Polymeric scaffolds functionalized with propanimidamide units can be prepared through the polymerization of a monomer containing the this compound core. For instance, a vinyl group could be introduced into the molecule, allowing for radical polymerization. Alternatively, the amino group or the hydroxyl group of the amidoxime could be used for step-growth polymerization with suitable comonomers. The resulting polymers would possess multiple propanimidamide units, potentially leading to enhanced properties due to the high density of functional groups. The functionalization of existing polymers with amidoxime groups is also a well-established strategy. mdpi.comrsc.orgrsc.org

The characterization of these multi-functional scaffolds requires techniques such as gel permeation chromatography (GPC) to determine the molecular weight distribution of polymers, and thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess their thermal stability.

Table 5: Potential Multi-functional Propanimidamide Scaffolds

| Scaffold Type | Monomer/Linker (Hypothetical) | Potential Application Area |

|---|---|---|

| Dimer | Bis(succinimidyl)suberate linker | Probing bivalent interactions |

| Polymer | N-(2-propenoyl)-3-amino-N'-hydroxypropanimidamide | Functional material, metal ion chelation |

| Polymer | Copolymer of this compound and a diisocyanate | Polyurethane with pendant amidoxime groups |

Future Research Directions and Emerging Areas

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis and Design

The synthesis of novel compounds like 3-amino-N'-hydroxypropanimidamide can be significantly accelerated and optimized through the application of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can analyze vast datasets of chemical reactions to predict viable synthetic pathways, reaction conditions, and potential yields.

Detailed Research Findings:

Retrosynthetic Analysis: Predict the most efficient and cost-effective starting materials and reaction steps.

Reaction Optimization: Identify optimal conditions such as temperature, pressure, solvent, and catalyst to maximize yield and purity.

Property Prediction: Forecast the physicochemical and potential biological properties of the compound based on its structure.

The integration of AI and ML promises to reduce the trial-and-error nature of traditional chemical synthesis, making the exploration of new chemical entities like this compound more systematic and resource-efficient.

Exploration of this compound in Advanced Catalysis (as a ligand or reagent)

The molecular structure of this compound, featuring multiple potential coordination sites (the amino group and the N'-hydroxypropanimidamide moiety), makes it a promising candidate for use in advanced catalysis.

As a Ligand:

The compound could act as a ligand, binding to a central metal atom to form a catalytically active complex. The specific nature of the amino and imidamide groups could offer unique steric and electronic properties to the resulting catalyst, potentially influencing the selectivity and efficiency of a variety of chemical transformations. Research in this area would involve synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as:

Cross-coupling reactions

Asymmetric hydrogenation

Oxidation reactions

As a Reagent:

The N'-hydroxypropanimidamide functional group itself could participate directly in chemical reactions as a reagent. For example, it might be involved in nucleophilic additions or act as a precursor to other reactive species under specific conditions.

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly central to modern chemical synthesis, aiming to minimize environmental impact and enhance safety. The development of a sustainable synthesis for this compound would be a crucial step towards its potential large-scale application.

Key Research Objectives:

Atom Economy: Designing a synthesis that maximizes the incorporation of atoms from the starting materials into the final product.

Use of Renewable Feedstocks: Exploring the possibility of synthesizing the compound from bio-based starting materials.

Benign Solvents and Reagents: Utilizing environmentally friendly solvents and avoiding the use of toxic or hazardous reagents.

Energy Efficiency: Developing reaction pathways that proceed under mild conditions, reducing energy consumption.

Research into enzymatic or chemo-enzymatic routes could also provide a highly sustainable approach to the synthesis of this compound.

Theoretical Prediction and Experimental Validation of Novel Chemical Transformations

Computational chemistry provides powerful tools for predicting the reactivity and potential chemical transformations of a molecule before it is even synthesized in the lab. For this compound, theoretical methods such as Density Functional Theory (DFT) could be used to:

Map the Reactivity Landscape: Identify the most likely sites for electrophilic and nucleophilic attack.

Predict Reaction Mechanisms: Elucidate the step-by-step pathways of potential reactions.

Calculate Spectroscopic Properties: Predict NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its reaction products.

These theoretical predictions would then guide experimental work, allowing for a more targeted and efficient exploration of the compound's chemical behavior. The synergy between theoretical modeling and experimental validation is a hallmark of modern chemical research and will be essential in uncovering the full potential of this compound.

Q & A

Q. Advanced

- Storage : Argon atmosphere at 2–8°C prevents oxidation. Desiccants (e.g., silica gel) reduce hydrolysis .

- Degradation monitoring :

What methodological precautions are critical when handling this compound in experimental settings?

Q. Basic

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to limit inhalation exposure (OSHA PEL: 1 mg/m³).

- Waste disposal : Neutralize with 10% acetic acid before disposal .

How can computational models predict the regioselectivity of reactions involving this compound?

Q. Advanced

- DFT calculations : B3LYP/6-31G* level identifies nucleophilic sites via Fukui indices (e.g., amidoxime N–O group).

- Molecular dynamics (MD) : AMBER force fields model solvent effects on transition states.

- Validation : Compare predicted regioselectivity with experimental NMR kinetic data .

What role does hydrogen bonding play in the crystal packing of this compound?

Advanced

In the crystal lattice:

- N–H···O interactions (2.8–3.0 Å) stabilize layers along the b-axis.

- Planarity : The pyrazole-amidoxime dihedral angle (2.17°) enhances π-π stacking, critical for predicting solubility and melting points .

How can researchers optimize reaction yields in amidoxime-based heterocycle syntheses?

Q. Advanced

- Catalyst screening : Pd/C (5 wt%) improves cyclization efficiency for oxadiazoles.

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min (70°C, 150 W).

- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted hydroxylamine .

What spectroscopic signatures distinguish this compound from its isomers?

Q. Advanced

- IR : Amidoxime N–O stretch at 940 cm vs. nitrile C≡N at 2240 cm.

- MS/MS : Fragment ions at m/z 118 (loss of NHOH) confirm the amidoxime moiety.

- XRD : Unit cell parameters (e.g., a = 4.855 Å, β = 103.267°) differentiate polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.